5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid

Description

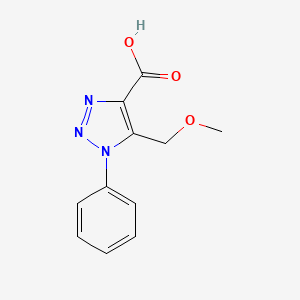

5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a phenyl group at the 1-position, a methoxymethyl group at the 5-position, and a carboxylic acid moiety at the 4-position. Triazoles are known for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

5-(methoxymethyl)-1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-7-9-10(11(15)16)12-13-14(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTSUMBXESBLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an appropriate methoxymethyl-substituted precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact. The choice of reagents and conditions is optimized to achieve high purity and yield, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group may yield methoxyformyl derivatives, while reduction of the carboxylic acid group may produce corresponding alcohols.

Scientific Research Applications

Chemistry

5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound's unique structure allows it to act as a precursor for more complex organic compounds.

- Coordination Chemistry : Its ability to form coordination complexes makes it valuable in materials science.

Biology

The biological activities of this compound have been extensively studied, showing potential in various therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition.

Medicine

In pharmaceutical research, this compound is being explored for:

- Xanthine Oxidase Inhibition : Similar to other triazole derivatives, it shows promise as a mixed-type inhibitor of xanthine oxidase, which could be beneficial in treating conditions like gout and hyperuricemia.

Case Studies

- Inhibition of Xanthine Oxidase :

- Antimicrobial Activity Assessment :

- Anticancer Mechanisms :

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl and phenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Molecular Features

Biological Activity

5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid (MMPTCA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article discusses the biological activity of MMPTCA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MMPTCA has the following chemical structure:

- Molecular Formula : C11H12N4O3

- Molecular Weight : 248.24 g/mol

- CAS Number : 499141-95-6

The compound features a triazole ring, which is known for its role in various biological activities, including enzyme inhibition and interaction with nucleic acids.

Enzyme Inhibition

One of the primary mechanisms through which MMPTCA exhibits biological activity is through the inhibition of specific enzymes. Research indicates that compounds with similar structures often show inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation when overactive.

- Xanthine Oxidase Inhibition : Preliminary studies suggest that MMPTCA may act as a mixed-type inhibitor of XO, similar to other triazole derivatives. This inhibition can lead to reduced production of uric acid, making it a potential candidate for treating conditions like gout and hyperuricemia.

Antioxidant Activity

MMPTCA may also exhibit antioxidant properties. Compounds that inhibit XO are often associated with reduced oxidative stress due to lower reactive oxygen species (ROS) production. The antioxidant activity can be measured using assays such as DPPH radical scavenging, where effective compounds demonstrate significant free radical scavenging ability.

In Vitro Studies

In vitro studies have shown that MMPTCA and its derivatives possess varying degrees of biological activity:

- Xanthine Oxidase Inhibition : Similar compounds have demonstrated IC50 values ranging from submicromolar to nanomolar concentrations against XO. For instance, derivatives of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids showed potent inhibitory activity with IC50 values in the nanomolar range .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| MMPTCA | TBD | XO Inhibition |

| 7f | 0.8 | Mixed-type Inhibitor |

| 5k | 3.6 | Moderate Activity |

Case Studies

- Case Study on Gout Treatment : A study involving triazole derivatives indicated that compounds with structural similarities to MMPTCA effectively reduced uric acid levels in animal models of gout, suggesting potential therapeutic applications in managing this condition.

- Antioxidant Efficacy : In a comparative study, MMPTCA exhibited antioxidant activity comparable to established antioxidants, indicating its potential use in formulations aimed at reducing oxidative stress-related diseases.

Q & A

Q. Substituent effects :

- Methoxymethyl → Ethoxymethyl: Increases lipophilicity (logP +0.5).

- Carboxylic acid → Ester prodrugs: Enhances oral bioavailability.

Validation : Test derivatives in in vivo inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling .

Data Contradiction Analysis

Example : Conflicting reports on COX-2 selectivity ( vs. commercial databases).

- Resolution :

- Validate assay conditions (e.g., enzyme source: human recombinant vs. murine).

- Check for off-target effects via kinome-wide profiling.

- Re-evaluate using isoform-specific inhibitors (e.g., celecoxib for COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.